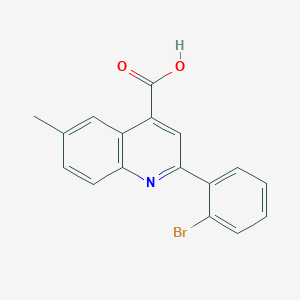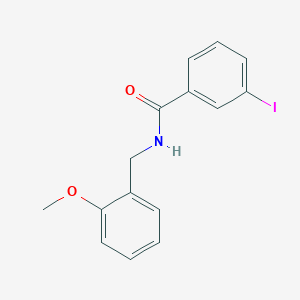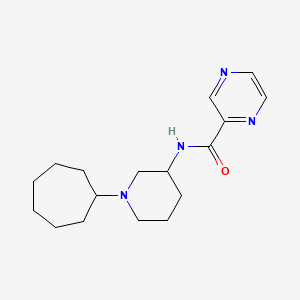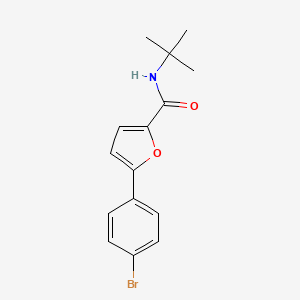
2-(2-bromophenyl)-6-methyl-4-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenyl)-6-methyl-4-quinolinecarboxylic acid, commonly known as BMQA, is a synthetic compound with potential applications in scientific research. This compound belongs to the quinolinecarboxylic acid family and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BMQA is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular processes. BMQA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes may contribute to the antitumor, antibacterial, and anti-inflammatory activities of BMQA.
Biochemical and Physiological Effects:
BMQA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BMQA has also been shown to inhibit the growth and proliferation of cancer cells. In addition, BMQA has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. BMQA has also been shown to exhibit antibacterial activity against various strains of bacteria, including MRSA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BMQA in lab experiments is its relative ease of synthesis. BMQA can be synthesized using common laboratory techniques, making it readily available for research purposes. Additionally, BMQA has been shown to exhibit a range of biological activities, making it a potentially useful compound for the development of new drugs. One limitation of using BMQA in lab experiments is its potential toxicity. BMQA has been shown to exhibit cytotoxicity in certain cell lines, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of BMQA. One direction is the development of BMQA-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the structure-activity relationship of BMQA, which may lead to the development of more potent analogs. Additionally, the study of the mechanism of action of BMQA may provide insights into the cellular processes involved in cancer and inflammation. Finally, the study of the toxicity of BMQA may provide insights into its potential use as a therapeutic agent.
Synthesemethoden
BMQA can be synthesized through a multi-step process that involves the reaction of 2-bromobenzaldehyde with methylamine, followed by the condensation of the resulting imine with malonic acid. The final step involves the cyclization of the resulting intermediate to form BMQA. The synthesis of BMQA is relatively straightforward and can be achieved through common laboratory techniques.
Wissenschaftliche Forschungsanwendungen
BMQA has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. BMQA has also been studied for its antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, BMQA has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-6-7-15-12(8-10)13(17(20)21)9-16(19-15)11-4-2-3-5-14(11)18/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFVPVNRJQBACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-3-(3-chlorobenzyl)-3-piperidinecarboxylate](/img/structure/B6127654.png)
![ethyl 4-{[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6127660.png)
![N-(3,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6127674.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[2-(4-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6127682.png)
![2-[(4-ethoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6127695.png)

![1-(4-{[(cyclohexylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(diethylamino)-2-propanol](/img/structure/B6127706.png)

![2-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-1H-benzimidazole](/img/structure/B6127713.png)
![[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinyl]methanol](/img/structure/B6127730.png)

![2-(2-oxo-2-{3-[(2-oxo-1-pyrrolidinyl)methyl]-1-piperidinyl}ethyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B6127736.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6127740.png)
